![molecular formula C8H13BrO3 B15299921 2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
2-[4-(Bromomethyl)oxan-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Bromomethyl)oxan-4-yl]acetic acid is an organic compound characterized by the presence of a bromomethyl group attached to an oxane ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
2-[4-(Bromomethyl)oxan-4-yl]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxane ring or the acetic acid moiety can yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: New compounds with varied functional groups replacing the bromomethyl group.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Derivatives with reduced oxane rings or acetic acid moieties.
科学的研究の応用
2-[4-(Bromomethyl)oxan-4-yl]acetic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Biological Studies: It may be employed in the study of biochemical pathways and enzyme interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
- 2-[4-(Chloromethyl)oxan-4-yl]acetic acid
- 2-[4-(Hydroxymethyl)oxan-4-yl]acetic acid
- 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid
Comparison
- Reactivity : The bromomethyl group in 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is more reactive than the chloromethyl group in its chlorinated counterpart, making it more suitable for certain substitution reactions.
- Stability : The hydroxymethyl derivative is generally more stable but less reactive compared to the bromomethyl compound.
- Applications : The methoxymethyl derivative may have different solubility and reactivity profiles, influencing its suitability for specific applications.
特性
分子式 |
C8H13BrO3 |
|---|---|
分子量 |
237.09 g/mol |
IUPAC名 |
2-[4-(bromomethyl)oxan-4-yl]acetic acid |
InChI |
InChI=1S/C8H13BrO3/c9-6-8(5-7(10)11)1-3-12-4-2-8/h1-6H2,(H,10,11) |
InChIキー |
RTEYSKZECFMOEV-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(CC(=O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
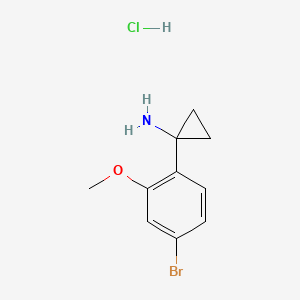
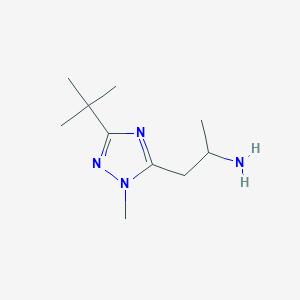
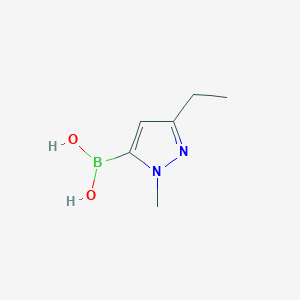
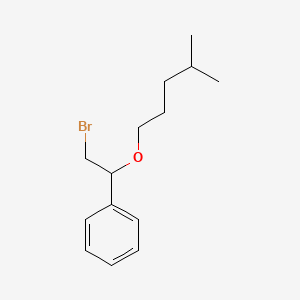
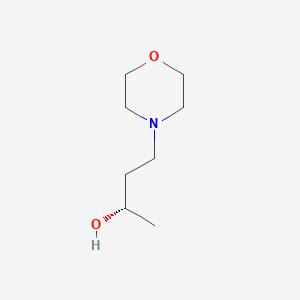

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)
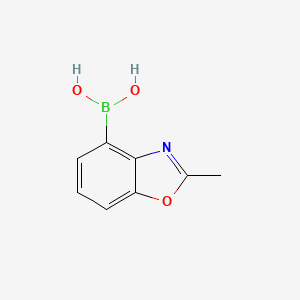
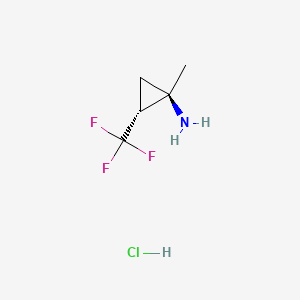
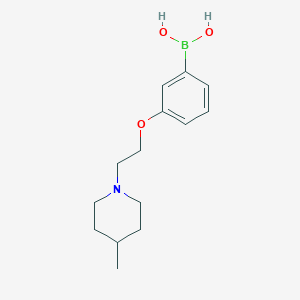
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
